molecular formula C9H13ClN2O2 B1435925 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2060006-57-5

7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1435925
CAS No.: 2060006-57-5
M. Wt: 216.66 g/mol
InChI Key: ITQJMXZCIRMMOJ-UHFFFAOYSA-N
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Description

7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The methyl group at the 7-position and the carboxylic acid moiety at the 2-position contribute to its distinct physicochemical properties, making it a candidate for pharmaceutical and chemical research. Its hydrochloride salt form enhances solubility, a critical factor in bioavailability and synthetic applications.

Properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQJMXZCIRMMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C=C(N=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Cyclization Reactions

The primary route involves cyclization of 2-aminopyridine derivatives with carbonyl-containing reagents. Key steps include:

  • Reaction of 2-aminopyridine with ethyl acetoacetate or analogous ketones in the presence of N-bromosuccinimide (NBS) to form brominated intermediates.
  • Intramolecular cyclization under acidic or basic conditions to construct the imidazo[1,2-a]pyridine core. For example, heating 2-amino-3-hydroxypyridine with Boc-1-aminocyclopropane-1-carboxaldehyde in methanol at 45°C yields the bicyclic structure.

Typical Reaction Conditions

Component Role Example Parameters
2-Aminopyridine derivative Substrate 0.1–0.5 mol scale
Aldehyde/ketone Cyclization agent 1.1–1.5 equivalents
Solvent Reaction medium Methanol, DMF, or dioxane
Temperature Thermal activation 45–80°C
Catalyst Acceleration Molecular sieves, DDQ, or TFA

Functionalization and Carboxylic Acid Formation

Post-cyclization, the carboxylic acid moiety is introduced via hydrolysis or oxidation:

  • Ester hydrolysis : Basic hydrolysis of ethyl imidazo[1,2-a]pyridine-3-carboxylates (e.g., using NaOH or LiOH) yields the free carboxylic acid.
  • Oxidative methods : For substrates lacking ester groups, IBX (2-iodoxybenzoic acid) or NIS (N-iodosuccinimide) mediates oxidation to generate the carboxylic acid functionality.

Yield Optimization

Method Reagents Yield (%) Purity (%) Source
Ester hydrolysis 2 M NaOH, 70°C 82–90 ≥95
IBX/NIS oxidation IBX (1.1 eq), 80°C 65–77 90–92

Hydrochloride Salt Formation

The final step involves acidic precipitation to isolate the hydrochloride salt:

  • Treating the free base with HCl gas or concentrated HCl in ethanol/ether mixtures.
  • Crystallization from ethanol/water (1:3 v/v) achieves >99% purity.

Critical Parameters

  • Stoichiometry : 1.2–1.5 equivalents HCl to ensure complete protonation.
  • Temperature : Slow cooling (0.5°C/min) to enhance crystal formation.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost efficiency and safety:

Process Comparison

Parameter Laboratory Scale Industrial Scale
Reaction volume 0.1–1 L 500–1000 L
Cycle time 8–12 h 3–5 h
Purity control HPLC In-line NIR spectroscopy

Challenges and Mitigation Strategies

  • Byproduct formation : Excess NBS or aldehydes may generate brominated or dimeric side products. Mitigated via precise stoichiometry and low-temperature staging.
  • Acid sensitivity : The imidazo ring is prone to decomposition under strong acidic conditions. Buffered HCl (pH 2–3) prevents degradation during salt formation.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:

  • Acinetobacter baumannii
  • Pseudomonas aeruginosa

These compounds have been tested for their Minimum Inhibitory Concentrations (MIC), indicating promising antibacterial properties that could lead to new antibiotic development .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed its ability to induce apoptosis in breast cancer cell lines by activating caspases and downregulating anti-apoptotic proteins. Notably, it has shown synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity against resistant cancer cell lines .

Case Studies and Research Findings

Numerous studies have documented the pharmacological properties of this compound. Below is a summary of key findings:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria with MIC values reported at 50 µM for Escherichia coli and moderate effects on Staphylococcus aureus at 75 µM.
Anticancer ActivityInduction of apoptosis in breast cancer cells; synergistic effects observed with doxorubicin enhancing cytotoxicity in resistant lines .
Enzymatic InhibitionDemonstrated potential as an inhibitor of thymidylate kinase, suggesting a role in nucleotide synthesis pathways critical for cell proliferation.

Mechanism of Action

The mechanism of action of 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The target compound shares a core imidazo[1,2-a]pyridine scaffold with several analogs, but differences in substituents and salt forms significantly influence their properties:

Compound Name Substituents/Salt Form Molecular Weight (g/mol) Key Features
7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 7-methyl, 2-carboxylic acid, HCl ~235.7 (calculated*) Enhanced solubility via HCl salt; methyl group may improve metabolic stability .
3-Chloro-7-methyl analog () 3-chloro, 7-methyl, HCl Not provided Chlorine substituent likely increases lipophilicity and steric hindrance .
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid HCl 3-isopropyl, 2-carboxylic acid, HCl 206.24 Isopropyl group may reduce solubility but enhance target binding affinity .
6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid diHCl 6-aminomethyl, 2-carboxylic acid, 2HCl Not provided Dihydrochloride salt improves aqueous solubility; aminomethyl adds basicity .
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine HCl 2-phenyl, 3-amine, HCl 249.74 Phenyl group enhances π-π stacking; amine may facilitate hydrogen bonding .
3-{8-Methyl-imidazo[1,2-a]pyridin-2-yl}aniline HCl () 8-methyl, 2-aniline, HCl Not provided Aniline substituent introduces aromaticity and potential redox activity .

*Calculated based on formula C₁₀H₁₃ClN₂O₂.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound, –7) generally exhibit higher aqueous solubility than free bases. The dihydrochloride form () may offer further solubility advantages .
  • Stability : Methyl groups (e.g., 7-methyl in target compound) may confer metabolic stability by resisting oxidative degradation .

Key Research Findings

  • Substituent Impact : The 2-carboxylic acid group is critical for hydrogen-bond interactions in biological targets, while aromatic substituents (e.g., phenyl in ) enhance binding via hydrophobic interactions .
  • Salt Forms: Dihydrochloride salts () improve solubility but may complicate purification compared to mono-HCl forms .
  • Synthetic Feasibility : Halogenated intermediates (e.g., 1,3-dichloropropan-2-one in ) enable modular derivatization, supporting rapid analog generation .

Biological Activity

7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS No. 2060006-57-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in various therapeutic areas based on recent studies.

  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 2060006-57-5

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this scaffold have shown activity against various bacterial strains. In one study, derivatives were tested against Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance. The results demonstrated promising antibacterial effects, suggesting that this compound may serve as a lead compound for the development of new antibiotics .

Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored in various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins . The combination of this compound with conventional chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity in resistant cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. It was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent . This property could be beneficial in treating conditions characterized by excessive inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects multiple signaling pathways related to cell survival and apoptosis regulation.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa; potential for antibiotic development .
Anticancer Effects Induced apoptosis in MCF-7 breast cancer cells; synergistic effects when combined with doxorubicin .
Anti-inflammatory Properties Inhibited LPS-induced nitric oxide production; potential applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how can yield and purity be optimized?

  • Methodology : The compound is synthesized via cyclization reactions of precursors like 4,5-dihydro-1H-imidazol-2-amines under solvent-free conditions at 120–140°C, followed by preparative thin-layer chromatography (TLC) for isolation . Transesterification side reactions during methanol extraction can lead to mixed ethyl/methyl esters (10–45% methyl ester byproduct). To optimize purity:
  • Use controlled temperature during cyclization to minimize side reactions.
  • Employ gradient elution in column chromatography for better separation of esters.
  • Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., Et₃N as a base) to suppress transesterification .

Q. How is the molecular structure confirmed using spectroscopic techniques?

  • Methodology : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) , HMBC , and HSQC to assign chemical shifts and coupling constants. Key observations include:
  • H-2 and H-3 protons : Overlapping signals resolved via DQF-COSY and multiplicity analysis (e.g., coupling constants differentiate H-2 and H-3 despite similar δ values) .
  • Quaternary carbons (C-5, C-6, C-8a) : Assigned via long-range HMBC correlations (e.g., H-3 to C-5) and DFT-based NMR simulations (B3LYP/6-31G(d,p)), showing <5% deviation from experimental shifts .
  • Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns (e.g., [M-H]⁻ ions from ester cleavage) .

Advanced Research Questions

Q. How do transesterification side reactions impact product distribution, and what strategies mitigate this issue?

  • Methodology : Transesterification during methanol extraction generates mixed ethyl/methyl esters (up to 45% methyl ester byproduct) . To minimize this:
  • Solvent selection : Use anhydrous methanol and avoid prolonged exposure to acidic conditions.
  • Catalyst-free conditions : Replace Brønsted acids with milder bases (e.g., K₂CO₃) during cyclization.
  • Kinetic control : Shorten reaction times and employ low-temperature extraction.
  • Analytical validation : Monitor ester ratios via ¹H NMR (δ 3.6–4.2 ppm for ester OCH₃ groups) .

Q. How can computational methods resolve ambiguities in NMR assignments for complex imidazo[1,2-a]pyridine derivatives?

  • Methodology : DFT calculations (B3LYP/6-31G(d,p)) simulate NMR chemical shifts and compare them to experimental
  • Case study : For compound 7f , calculated δ values for H-2 (δ 7.85) and H-3 (δ 7.89) matched experimental data within 0.05 ppm, confirming regioselective cyclization .
  • Error analysis : Discrepancies >0.1 ppm may indicate conformational flexibility or solvent effects, requiring MD simulations for refinement.

Q. What analytical challenges arise in distinguishing regioisomers of imidazo[1,2-a]pyridine derivatives, and how are they resolved?

  • Methodology : Regioisomers (e.g., 5- vs. 6-substituted derivatives) exhibit nearly identical MS and ¹H NMR spectra. Resolution strategies include:
  • 2D NMR : HMBC correlations (e.g., H-2 to N-1 substituents) differentiate substitution patterns .
  • X-ray crystallography : Absolute configuration determination for crystalline derivatives (e.g., 5-methoxy vs. 6-methoxy isomers, as in ).
  • Chromatographic separation : Use chiral columns or ion-pair reagents (e.g., heptafluorobutyric acid) for HPLC resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

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